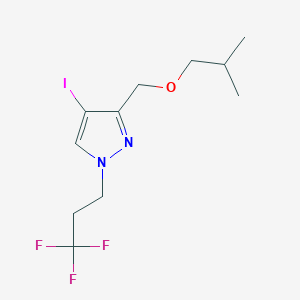![molecular formula C16H22N4O3S B2604018 2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine CAS No. 1448134-99-3](/img/structure/B2604018.png)
2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the phthalazine core, followed by the addition of the cyclopentyl and dimethylsulfamoylamino groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would add a cyclic structure to the molecule, while the dimethylsulfamoylamino group would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the phthalazine core could potentially undergo reactions at the nitrogen atoms, while the cyclopentyl group might participate in reactions typical of cycloalkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar dimethylsulfamoylamino group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activities
Research on compounds with structural similarities or functionalities, such as oxadiazoline derivatives and pyrazole derivatives, highlights the interest in synthesizing novel compounds for their potential biological activities. For example, the synthesis of bis-1,3,4-oxadiazoline derivatives demonstrates the ongoing efforts to create compounds with significant antibacterial properties (De-jiang Li, Feijun Dan, & Heqing Fu, 2008). Similarly, novel pyrazole derivatives have been synthesized, showcasing iodine's role as a desulfurizing agent in promoting efficient cyclization reactions, which could suggest avenues for developing compounds with unique biological activities (M. Mahdavi et al., 2016).
Environmental and Analytical Applications
The development of fluorescent probes for detecting hydrazine in biological and water samples indicates the intersection of chemical synthesis with environmental and analytical chemistry. A study on a ratiometric fluorescent probe designed for N2H4 detection offers insights into how similar compounds could be used for environmental monitoring and safety assessments (Meiqing Zhu et al., 2019).
Antimicrobial and Antitumor Activities
Several studies focus on the antimicrobial and antitumor potential of newly synthesized compounds. For instance, compounds containing a sulfonamido moiety have been evaluated for their antibacterial activity, suggesting the relevance of such functionalities in developing new antimicrobial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Additionally, novel angular benzophenazines have been identified as dual topoisomerase I and II inhibitors, indicating their potential as anticancer agents (N. Vicker et al., 2002).
Propriétés
IUPAC Name |
2-cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-19(2)24(22,23)17-11-15-13-9-5-6-10-14(13)16(21)20(18-15)12-7-3-4-8-12/h5-6,9-10,12,17H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRORIYNCYAZRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

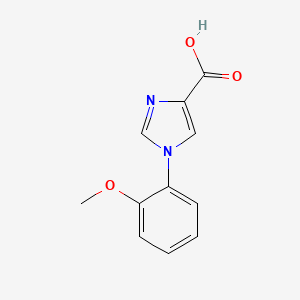
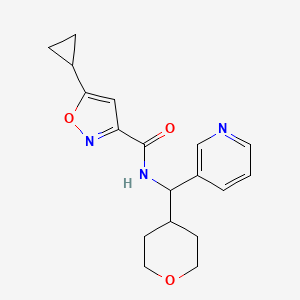
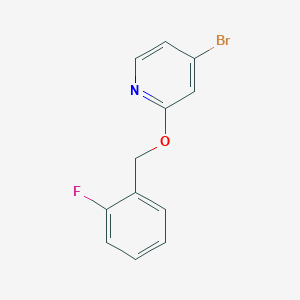

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)
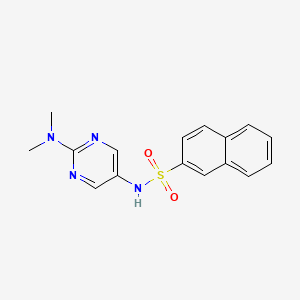
![2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2603948.png)
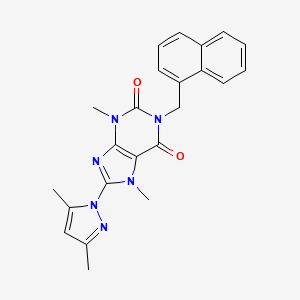
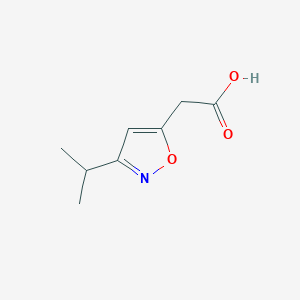
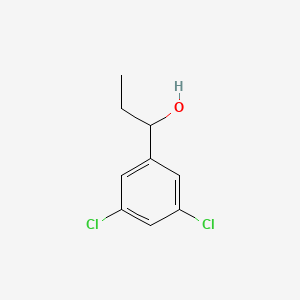

![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)
